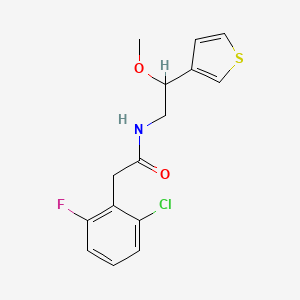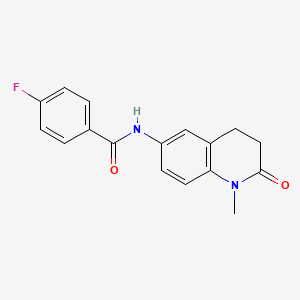
4-fluoro-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide is a useful research compound. Its molecular formula is C17H15FN2O2 and its molecular weight is 298.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemosensor Development
A study by Li et al. (2014) introduced a new fluorescent sensor with a quinoline group as the fluorogenic unit for the selective and sensitive detection of Zn(2+) ions over other cations in aqueous solutions. This sensor showed a fluorescence enhancement to Zn(2+), providing a tool for distinguishing Zn(2+) from Cd(2+). The findings could facilitate the development of chemosensors for environmental and biological monitoring of metal ions (Li et al., 2014).
Radioligand Synthesis for Imaging
Matarrese et al. (2001) described the labeling and evaluation of novel quinoline-2-carboxamide derivatives with carbon-11 as potential radioligands for the noninvasive assessment of peripheral benzodiazepine receptors (PBR) using positron emission tomography (PET). These compounds showed high specific binding to PBR in several organs, suggesting their utility for in vivo imaging of PBR-related pathologies (Matarrese et al., 2001).
Antimicrobial Activity
Dinakaran et al. (2008) synthesized novel derivatives of fluoroquinolones and evaluated their antimycobacterial activities against Mycobacterium tuberculosis and multi-drug resistant strains. The study identified compounds with potent in vitro and in vivo activities, suggesting their potential as new therapeutic agents for mycobacterial infections (Dinakaran et al., 2008).
Anticancer Agents
Bhatt et al. (2015) explored amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives for their cytotoxic activities against various cancer cell lines. The study revealed compounds with significant anticancer activity and suggested mechanisms of action through apoptotic pathways, indicating their potential as novel anticancer agents (Bhatt et al., 2015).
Anti-Influenza Agents
Zhang et al. (2022) designed and synthesized 4-[(quinolin-4-yl)amino]benzamide derivatives as novel anti-influenza virus agents. These compounds exhibited significant activity against various influenza virus strains, including H1N1 and H3N2, highlighting their potential as new therapeutic options for influenza virus infections (Zhang et al., 2022).
Propiedades
IUPAC Name |
4-fluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-20-15-8-7-14(10-12(15)4-9-16(20)21)19-17(22)11-2-5-13(18)6-3-11/h2-3,5-8,10H,4,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWNELBFSACTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B2650321.png)
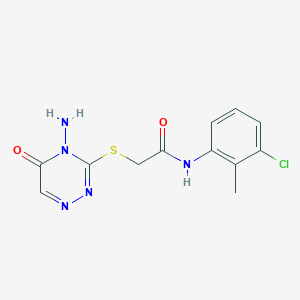
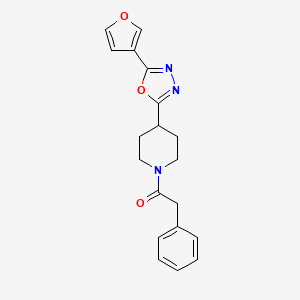
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl-](/img/structure/B2650326.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2650328.png)
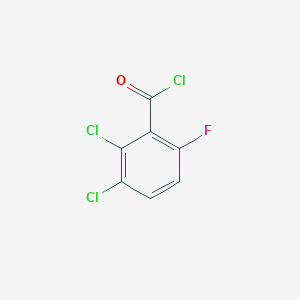

![4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2650335.png)
![8-((2-Fluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650337.png)
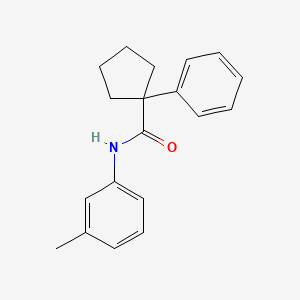
![(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2650340.png)
